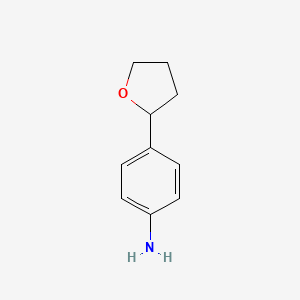

4-(oxolan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQJAVZAGLCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Oxolan 2 Yl Aniline

Multi-Step Synthesis Strategies toward the 4-(oxolan-2-yl)aniline Scaffoldsavemyexams.com

The construction of the this compound scaffold is typically achieved through multi-step synthetic routes that allow for the careful and sequential installation of the required functional groups. savemyexams.com These strategies provide control over the regiochemistry and functional group compatibility, which is crucial for building the target molecule. A common overarching strategy involves the synthesis of a substituted nitrobenzene (B124822) precursor, which is then reduced to the final aniline (B41778) product in the last step.

Nucleophilic Substitution and Condensation Reactions

Nucleophilic substitution and condensation reactions are fundamental tools for assembling the carbon framework and introducing key heteroatoms in the synthesis of this compound and its precursors.

One plausible synthetic route involves a nucleophilic substitution reaction where an aniline derivative, protected at the amine functionality, attacks an electrophilic tetrahydrofuran (B95107) ring. For instance, a protected p-aminophenol could be deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., a halide or tosylate) from a 2-substituted oxolane. Subsequent deprotection would yield the desired product. A related approach involves the reaction between aniline and a tetrahydrofuran derivative like 3-chlorotetrahydrofuran (B94208), showcasing a direct C-N bond formation via nucleophilic substitution. evitachem.com

Condensation reactions are also pivotal, often used to form heterocyclic rings or imine intermediates. nih.govbeilstein-journals.org For example, a key precursor, 4-(1H-benzimidazol-2-yl)aniline, is synthesized by the condensation of o-phenylenediamine (B120857) with p-aminobenzoic acid under solvent-free conditions. ijpbs.com While not directly yielding this compound, this illustrates how condensation reactions are used to build complex aniline derivatives. Another relevant example is the ruthenium-catalyzed condensation of nitriles with ethanolamine (B43304) to produce oxazoline (B21484) structures, which are structurally related to the oxolane ring. chemicalbook.com

| Reaction Type | Reactants | Key Transformation | Relevance to Synthesis |

| Nucleophilic Substitution | Aniline + 3-chlorotetrahydrofuran evitachem.com | Formation of a C-N bond between the aniline nitrogen and the oxolane ring. | Direct attachment of the oxolane moiety to the aniline core. |

| Condensation | o-phenylenediamine + p-aminobenzoic acid ijpbs.com | Formation of an imidazole (B134444) ring fused to an aniline derivative. | Demonstrates the use of condensation to build complex aniline structures. |

| Condensation | Nitriles + Ethanolamine chemicalbook.com | Formation of an oxazoline ring. | Synthesis of heterocyclic structures related to the oxolane moiety. |

Reduction-Based Approaches for Aniline Formation

The reduction of a nitro group is one of the most common and reliable methods for preparing aniline and its derivatives. sioc-journal.cn In the context of this compound synthesis, the corresponding nitro compound, 4-(oxolan-2-yl)nitrobenzene, would be the immediate precursor. A variety of reducing systems can be employed for this transformation.

Classical methods include the use of metals like tin (Sn) in the presence of hydrochloric acid (HCl). savemyexams.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also a widely used and efficient method. sioc-journal.cnnih.gov An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) is used in the presence of a catalyst. scispace.com

A more specialized method is the Zinin reduction, which utilizes sulfides (e.g., sodium sulfide) as the reducing agent in a protic solvent. sioc-journal.cn This method is particularly useful in laboratory and industrial settings. Furthermore, modern electrocatalytic methods have been developed, using mediators like polyoxometalates to achieve highly selective reduction of nitroarenes to anilines under mild, aqueous conditions. nih.gov

Reductive amination represents another powerful reduction-based strategy. arkat-usa.orgorganic-chemistry.org This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. rsc.orgthieme-connect.com For example, a suitable keto-precursor could be reacted with ammonia (B1221849) in the presence of a reducing agent to form the primary aniline group. arkat-usa.orgrsc.org

| Reduction Method | Precursor | Reagents/Catalyst | Key Features |

| Catalytic Hydrogenation | 4-(oxolan-2-yl)nitrobenzene | H₂, Pd/C | High efficiency, clean reaction. sioc-journal.cnnih.gov |

| Zinin Reduction | 4-(oxolan-2-yl)nitrobenzene | Na₂S, H₂O/EtOH | Avoids harsh acidic conditions. sioc-journal.cn |

| Electrocatalytic Reduction | 4-(oxolan-2-yl)nitrobenzene | Polyoxometalate mediator | Operates at room temperature in aqueous solution. nih.gov |

| Reductive Amination | Corresponding ketone/aldehyde | NH₃, Reducing Agent (e.g., NaBH₄) | One-pot formation of the amine from a carbonyl group. arkat-usa.orgthieme-connect.com |

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit significantly from such approaches, particularly those involving transition metals and organocatalysts.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, especially those based on palladium and copper, are instrumental in forming C-C and C-N bonds, which are essential for constructing the this compound framework.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for creating the aryl-oxolane bond. This could involve coupling an oxolane-containing boronic acid or ester with a protected 4-haloaniline derivative. The synthesis of thiophene-aniline monomers via Suzuki-Miyaura coupling demonstrates the applicability of this method for linking heterocyclic and aromatic rings. researchgate.net Similarly, the Buchwald-Hartwig amination could be employed to form the C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst.

Copper-catalyzed reactions also offer valuable synthetic routes. For instance, copper-catalyzed transfer hydrogenation provides a sustainable method for the reduction of nitrobenzenes to anilines. scispace.com This approach is often more cost-effective and environmentally benign compared to methods using precious metals like palladium or platinum.

Ruthenium-based catalysts have also shown utility, for example, in catalyzing the condensation of nitriles with ethanolamine to form oxazolines, highlighting their potential in constructing heterocyclic components of the target molecule. chemicalbook.com

| Catalyst System | Reaction Type | Example Application | Reference |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Synthesis of thiophene-aniline monomers | researchgate.net |

| Copper (Cu) | Transfer Hydrogenation | Reduction of nitrobenzenes to anilines | scispace.com |

| Ruthenium (Ru) | Condensation | Synthesis of oxazolines from nitriles and ethanolamine | chemicalbook.com |

Organocatalytic Transformations for Aniline Derivatives

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing unique reactivity and selectivity.

Green Chemistry Principles and Sustainable Synthesis Protocols for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several synthetic strategies for aniline derivatives align with these principles.

One of the most significant green approaches is the use of alternative energy sources and reaction media. Electrocatalytic reduction of nitrobenzenes, for example, can be performed in water at room temperature, avoiding volatile organic solvents and harsh reagents. nih.gov Similarly, photocatalysis using semiconductors like TiO₂ offers a method to reduce nitrobenzene to aniline using light as the energy source. mdpi.com

The development of reusable catalysts is another cornerstone of green chemistry. Silver nanoparticles stabilized on a magnetic pumice/chitosan support have been used for the efficient reduction of nitrobenzenes. rsc.org The magnetic nature of the support allows for easy separation and reuse of the catalyst for multiple reaction cycles. rsc.org

Performing reactions in environmentally benign solvents like water or even under solvent-free conditions dramatically improves the sustainability of a process. Reductive aminations have been successfully carried out in water using nanomicelles to solubilize the reactants. organic-chemistry.org The synthesis of 4-(1H-benzimidazol-2-yl)aniline via a solvent-free condensation reaction is another excellent example of a green synthetic protocol. ijpbs.com These methods not only reduce waste but also often simplify product purification.

| Green Chemistry Approach | Specific Method | Advantages | Reference |

| Alternative Energy/Media | Electrocatalytic nitro reduction in water | Room temperature, aqueous solvent, no harsh reagents | nih.gov |

| Alternative Energy/Media | Photocatalytic nitro reduction with TiO₂ | Uses light energy, mild conditions | mdpi.com |

| Reusable Catalysts | Ag NPs on magnetic pumice/chitosan | Easy catalyst separation and reuse | rsc.org |

| Benign Solvents/Conditions | Reductive amination in water (nanomicelles) | Avoids organic solvents | organic-chemistry.org |

| Benign Solvents/Conditions | Solvent-free condensation | No solvent waste, simplified purification | ijpbs.com |

Synthetic Methodologies for this compound Remain Elusive in Publicly Available Literature

Despite a comprehensive review of scientific databases and patent literature, specific and detailed synthetic methodologies for the chemical compound this compound could not be located. Extensive searches were conducted to identify preparative routes, including those focusing on green chemistry principles such as solvent-free and aqueous media syntheses, as well as the use of environmentally benign reagents. However, no established or published procedures for the direct synthesis of this specific molecule were found.

The investigation included searches for common organic reactions that could potentially be applied to the synthesis of this compound. These included, but were not limited to, Friedel-Crafts reactions involving aniline and a suitable tetrahydrofuran derivative, Grignard reactions with protected anilines, and catalytic arylation of tetrahydrofuran. Furthermore, patent databases were explored for any disclosed synthetic pathways.

While information on the synthesis of structurally related compounds, such as aniline derivatives with different substitution patterns or alternative linkages to the oxolane ring, is available, these methods are not directly applicable to the synthesis of this compound. The unique connectivity of the tetrahydrofuran ring at the 2-position directly to the aniline ring at the 4-position presents a specific synthetic challenge for which a documented solution could not be retrieved from the available resources.

Consequently, without any foundational synthetic data, a detailed discussion on solvent-free, aqueous, or other environmentally friendly synthetic approaches for this compound cannot be provided at this time. Further research and development in the field of synthetic organic chemistry may in the future lead to the successful preparation and documentation of this compound, which would then allow for an analysis of its synthetic routes from a green chemistry perspective.

Compound Names Mentioned

Mechanistic Investigations of Chemical Transformations Involving 4 Oxolan 2 Yl Aniline

Elucidation of Amination Reaction Mechanisms

The synthesis of anilines, including 4-(oxolan-2-yl)aniline, often involves amination reactions. One prominent method is the reductive amination of carbonyl compounds. In a related context, the reductive amination of aldehydes and ketones to produce secondary amines has been studied extensively. tandfonline.com The mechanism typically begins with the nucleophilic attack of an amine on the carbonyl carbon, forming a carbinolamine intermediate. tandfonline.com This is followed by dehydration to yield an imine, which is then reduced to the final amine. tandfonline.com

In the context of synthesizing substituted anilines, multi-component reactions have been developed. For instance, a three-component reaction involving a 1,3-diketone, an amine, and acetone (B3395972) can lead to the formation of meta-substituted anilines. The proposed mechanism involves the initial formation of an enamine from the amine and acetone. This enamine then acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-diketone. A series of intramolecular cyclization and dehydration steps ensue to form the aromatic aniline (B41778) ring. beilstein-journals.org

Furthermore, enzymatic platforms are emerging for aniline synthesis through the oxidative amination of cyclohexanones. nih.gov This biocatalytic approach utilizes flavin-dependent enzymes. Mechanistic studies have shown that engineered enzymes exhibit improved kinetic performance in the desaturation of imine intermediates, a key step in the aromatization process to form the aniline ring. nih.gov

While direct mechanistic studies on the amination to form this compound are not extensively detailed in the provided results, the principles from these related amination reactions are highly relevant. The synthesis could conceptually proceed through the amination of a corresponding oxolanyl-substituted cyclohexanone (B45756) or via a metal-catalyzed cross-coupling reaction, a common strategy for forming C-N bonds. researchgate.netacs.org

Reaction Kinetics and Transition State Analysis in this compound Synthesis

The kinetics and thermodynamics of chemical reactions provide quantitative data on reaction rates, activation energies, and the stability of intermediates and transition states. For the synthesis of this compound, understanding these parameters is key to optimizing reaction conditions for higher yields and purity.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and transition states. DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For instance, in a gold(I)-catalyzed addition of ketene (B1206846) acetals to ynones, DFT calculations elucidated the reaction pathway, showing a nucleophilic 1,4-addition and identifying the rate-limiting step with an activation barrier of 4.5 kcal/mol. acs.org

In the context of this compound synthesis, kinetic and computational studies could be applied to various potential synthetic routes. For example, if the synthesis involves a nucleophilic aromatic substitution, kinetic data would reveal the influence of solvent, temperature, and concentration on the reaction rate. Transition state analysis would help to understand the structure of the high-energy intermediate (e.g., a Meisenheimer complex) and how the oxolane and amino groups influence its stability.

A kinetic study on the oxidative coupling of aniline with promethazine (B1679618) revealed a first-order reaction. The thermodynamic parameters were also determined, indicating a non-spontaneous and endothermic process. researchgate.net Below is a table summarizing the kinetic and thermodynamic data from that study, which can serve as a model for what could be determined for reactions involving this compound.

| Parameter | Value | Unit |

| Activation Energy (Ea) | 9.3369 | kJ/mol |

| Pre-exponential Factor (A) | 2.809 | min⁻¹ |

| Change in Enthalpy of Activation (ΔH) | +6.826 | kJ/mol |

| Change in Entropy of Activation (ΔS) | -0.2447 | kJ/mol·K |

| Change in Gibbs Free Energy of Activation (ΔG*) | +79.7797 | kJ/mol |

This interactive table presents kinetic and thermodynamic data for the oxidative coupling of aniline with promethazine, illustrating the types of parameters that are crucial for understanding reaction mechanisms. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the existing substituents—the amino group and the oxolanyl group—directing the position of the incoming group.

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.org The oxolanyl group is generally considered a weakly deactivating group due to the inductive effect of the oxygen atom, but its directing effect is less pronounced than that of the amino group. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6).

The general mechanism for EAS proceeds in two steps:

Attack of the electrophile: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as the arenium ion. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqlibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. This step is fast and energetically favorable. uomustansiriyah.edu.iqlibretexts.org

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for simple anilines unless the ring is activated by strong electron-withdrawing groups, or the reaction conditions are harsh. pressbooks.puboup.com The amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, if a good leaving group is present on the ring, and particularly if there are strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group, an SₙAr reaction can occur via an addition-elimination mechanism. pressbooks.puboup.comyoutube.com

The mechanism involves two main steps:

Nucleophilic attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized, especially if electron-withdrawing groups are present at the ortho and para positions. oup.comyoutube.commasterorganicchemistry.com

Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

Another mechanism for nucleophilic aromatic substitution, which occurs under very strong basic conditions and in the absence of activating groups, is the elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com

For this compound itself, direct nucleophilic substitution is unlikely without prior modification, such as the introduction of a good leaving group and activating groups, or by converting the amino group into a diazonium salt, which is an excellent leaving group. oup.com

Ring-Opening and Ring-Closure Mechanisms of the Oxolane Moiety in Related Structures

The oxolane (tetrahydrofuran) ring is a stable five-membered heterocycle, but it can undergo ring-opening reactions under certain conditions, typically involving strong acids or bases, or in the presence of specific catalysts.

Ring-Opening Mechanisms:

Acid-catalyzed ring-opening of oxolane typically proceeds via protonation of the oxygen atom, making it a better leaving group. A nucleophile can then attack one of the adjacent carbon atoms, leading to the cleavage of a C-O bond. The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile. In some cases, intramolecular ring-opening can occur if a suitable nucleophile is present within the same molecule. acs.org

Ring-Closure Mechanisms:

The formation of an oxolane ring, or ring-closure, is a key step in the synthesis of many complex molecules. wikipedia.org A common method is the intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a leaving group within the same molecule to form the cyclic ether. acs.org For example, the cyclization of a 1,4-halohydrin or a related derivative under basic conditions can yield an oxolane ring.

Another approach involves the acid-catalyzed cyclization of a diol or the cyclization of an intermediate containing a protected diol or keto group. For instance, a molecule with an imidazole (B134444) ring was synthesized by first alkylating it with a precursor containing a protected keto group, followed by cyclization under acidic conditions to form the oxolane ring.

In the context of this compound, the oxolane ring could potentially be formed via an intramolecular cyclization of a suitable precursor, such as a derivative of aniline with a 4-hydroxybutyl chain attached to the aromatic ring in a preceding step. Mechanistic studies, often aided by computational modeling, can help to elucidate the transition states and intermediates in these ring-forming reactions, guiding the choice of reagents and conditions to favor the desired cyclization pathway. acs.orgchinesechemsoc.org

Derivatization and Functionalization Strategies of 4 Oxolan 2 Yl Aniline

Functionalization at the Aniline (B41778) Nitrogen Center

The primary amino group of the aniline ring is a key site for a range of chemical reactions, enabling the introduction of diverse functional groups and the construction of larger molecular frameworks.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The nitrogen atom of 4-(oxolan-2-yl)aniline can readily undergo acylation and alkylation. Acylation typically involves the reaction with acyl chlorides or anhydrides to form amide derivatives. For instance, the reaction with acetic anhydride (B1165640) would yield N-[4-(oxolan-2-yl)phenyl]acetamide. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. Research has shown that aniline derivatives can undergo ortho-acylation, a process where an acyl group is introduced at the position adjacent to the amino group, often facilitated by a directing group and a suitable catalyst such as ruthenium(II). nih.govresearchgate.net

Schiff Base Formation and Imine Chemistry

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine). eijppr.comgsconlinepress.com This reaction is typically reversible and can be catalyzed by either acids or bases. eijppr.cominternationaljournalcorner.com The formation of Schiff bases is a two-step process: initial addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com Schiff bases are valuable intermediates in organic synthesis and have been investigated for a wide range of biological activities. gsconlinepress.cominternationaljournalcorner.com The electronic nature of the substituents on the aniline and the aldehyde or ketone can influence the rate and equilibrium of Schiff base formation. eijppr.com

Diazotization and Subsequent Coupling Reactions

The aniline functionality of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. rsc.orgresearchgate.net The resulting diazonium salt is a highly reactive intermediate.

These diazonium salts can then undergo a variety of coupling reactions. A prominent example is the formation of azo dyes, where the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. icrc.ac.irjocpr.com The reaction involves the electrophilic attack of the diazonium ion on the activated aromatic ring. researchgate.net The conditions for these coupling reactions, including pH and the nature of the coupling partner, are critical for achieving good yields. icrc.ac.ir

Modifications of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring of this compound, while generally stable, can also be a target for chemical modification, offering pathways to novel structures with altered stereochemistry and ring sizes.

Stereoselective Transformations of the Tetrahydrofuran (B95107) Ring

The stereochemistry of the oxolane ring can be a critical determinant of a molecule's biological activity. Stereoselective transformations aim to control the three-dimensional arrangement of atoms within the ring. While specific examples for this compound are not extensively documented in the provided results, general methodologies for the stereoselective synthesis and modification of tetrahydrofuran rings are well-established. These can include asymmetric synthesis starting from chiral precursors or the use of chiral catalysts to introduce stereocenters with high selectivity. core.ac.ukresearchgate.net For instance, stereoselective fluorination of a related ribofuranose derivative has been achieved using specific reagents. researchgate.net Such transformations are crucial in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for desired biological effects. core.ac.uk

Ring Expansion and Contraction Methodologies

The five-membered oxolane ring can potentially undergo ring expansion to form six-membered rings or contract to form four-membered rings, although these are generally less common transformations for simple tetrahydrofurans. Ring expansion and contraction reactions are often driven by the relief of ring strain or by specific rearrangement pathways. For example, certain pyrimidine (B1678525) derivatives can undergo base-catalyzed ring expansion to form diazepinones. rsc.org Conversely, ring contraction can occur under specific conditions, such as the rearrangement of a seven-membered ring to a more stable six-membered ring. youtube.com The application of such methodologies to the oxolane ring of this compound would require specific functionalization of the ring to facilitate these rearrangements.

Regioselective Functionalization of the Phenyl Ring of this compound

The functionalization of the phenyl ring of this compound is predominantly governed by the directing effects of the substituents. The amino (-NH₂) group is a powerful activating group and an ortho-, para- director for electrophilic aromatic substitution. byjus.comchemistrysteps.com Since the para-position is occupied by the oxolane moiety, electrophilic attack is anticipated to occur selectively at the positions ortho to the amino group (C2 and C6).

Standard electrophilic substitution reactions such as halogenation, nitration, and acylation can be employed to introduce new functional groups onto the aromatic ring. Due to the high reactivity of the aniline ring, these reactions often proceed under mild conditions. byjus.comlibretexts.org

Halogenation: Direct bromination of anilines, for instance, can occur readily with bromine water, often leading to poly-substitution. byjus.com For monosubstitution on a highly activated ring like that of this compound, milder conditions or the use of a protecting group on the amine, such as an acetyl group, may be necessary to control the reaction. Acetylation attenuates the activating effect of the amino group, allowing for more controlled, stepwise functionalization. libretexts.org

Nitration: The nitration of anilines requires careful control of reaction conditions. Direct nitration with a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group in the strongly acidic medium, which forms the meta-directing anilinium ion. byjus.com A common strategy to circumvent this is to first protect the amino group via acetylation. The resulting acetanilide (B955) can then be nitrated, primarily at the ortho position, followed by the removal of the acetyl group through hydrolysis to yield the ortho-nitroaniline derivative. libretexts.orglibretexts.org A similar approach is used in the nitration of other substituted anilines to direct the regioselectivity. google.com

Acylation: Friedel-Crafts acylation on anilines is often problematic due to the Lewis acid catalyst complexing with the basic amino group, deactivating the ring. However, alternative acylation methods can be employed. For instance, ruthenium-catalyzed C-H acylation of N-aryl-2-aminopyridines with α-oxocarboxylic acids has been demonstrated, showcasing a directed ortho-acylation. rsc.org Applying such a strategy would first require derivatization of the amino group of this compound with a directing group.

The table below summarizes the expected major products from the regioselective functionalization of this compound based on general principles of electrophilic aromatic substitution.

| Reaction Type | Reagent | Expected Major Product |

| Bromination | Br₂ / mild conditions | 2-Bromo-4-(oxolan-2-yl)aniline |

| Nitration (via acetanilide) | 1. Ac₂O 2. HNO₃/H₂SO₄ 3. H₃O⁺ | 2-Nitro-4-(oxolan-2-yl)aniline |

| Acylation (directed) | Directing Group + Acylating Agent | 2-Acyl-4-(oxolan-2-yl)aniline |

Synthesis of Complex Architectures Incorporating the this compound Moiety

The this compound scaffold is a valuable starting material for building more elaborate molecular structures, including novel heterocyclic and polycyclic systems. These syntheses leverage the reactivity of the aniline nucleus to construct new rings.

The aniline functionality is a key component in numerous classic multicomponent reactions and named reactions that form heterocyclic structures. Quinolines, which are prevalent motifs in medicinal chemistry and materials science, can be synthesized from anilines through various methods. nih.gov

One prominent example is the Povarov reaction , a versatile method for synthesizing tetrahydroquinolines. wikipedia.orgehu.es This reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. wikipedia.org By employing this compound as the amine component, novel tetrahydroquinoline derivatives bearing the oxolane substituent can be readily prepared. The reaction allows for three points of diversity, stemming from the aniline, the aldehyde, and the alkene. researchgate.net

A generalized scheme for the Povarov reaction starting from this compound is shown below.

Figure 1: Proposed Povarov Reaction for the Synthesis of a Tetrahydroquinoline Derivative

(A generalized reaction scheme showing this compound reacting with a generic aldehyde (R¹-CHO) and an alkene (e.g., ethyl vinyl ether) in the presence of a Lewis acid catalyst to form a substituted tetrahydroquinoline ring fused to the original aniline ring.)

The table below illustrates the potential diversity of tetrahydroquinoline products accessible through this method.

| Aldehyde (R¹-CHO) | Alkene | Resulting Tetrahydroquinoline Substituents |

| Benzaldehyde | Ethyl vinyl ether | R¹ = Phenyl, 4-Ethoxy |

| 4-Methoxybenzaldehyde | N-Vinylpyrrolidinone | R¹ = 4-Methoxyphenyl, 4-(pyrrolidin-1-yl) |

| Formaldehyde | 2,3-Dihydrofuran | R¹ = H, Fused dihydrofuran ring |

Other established methods for quinoline (B57606) synthesis, such as the Combes synthesis (reaction of an aniline with a β-diketone) or the Doebner–von Miller reaction (reaction of an aniline with α,β-unsaturated carbonyl compounds), could also be adapted to use this compound, expanding the range of accessible heterocyclic systems. organic-chemistry.orgorganic-chemistry.org

The synthesis of polycyclic aromatic compounds, such as carbazoles, can also be achieved starting from this compound. Carbazoles are an important class of nitrogen-containing polycyclic compounds with applications in materials science and pharmaceuticals. chim.it

A common strategy for carbazole (B46965) synthesis involves the cyclization of diarylamines. nih.gov this compound can serve as one of the aryl components. For instance, a Buchwald-Hartwig or Ullmann coupling reaction between this compound and a suitably substituted aryl halide (e.g., 2-bromotoluene) would yield a diarylamine intermediate. Subsequent intramolecular cyclization, often promoted by a palladium catalyst through C-H activation, would lead to the formation of the carbazole ring system. nih.gov This approach allows for the construction of a carbazole core with the 4-(oxolan-2-yl)phenyl moiety incorporated.

Figure 2: Proposed Synthesis of a Carbazole Derivative

(A generalized reaction scheme showing the coupling of this compound with an ortho-substituted aryl halide, followed by an intramolecular palladium-catalyzed cyclization to form a substituted carbazole.)

The flexibility of this approach allows for the synthesis of a variety of substituted carbazoles, as detailed in the following table.

| Aryl Halide Partner | Diarylamine Intermediate | Resulting Carbazole Product |

| 2-Bromotoluene | N-(2-methylphenyl)-4-(oxolan-2-yl)aniline | Methyl-substituted carbazole derivative |

| 1-Bromo-2-fluorobenzene | N-(2-fluorophenyl)-4-(oxolan-2-yl)aniline | Fluoro-substituted carbazole derivative |

| 2-Bromoanisole | N-(2-methoxyphenyl)-4-(oxolan-2-yl)aniline | Methoxy-substituted carbazole derivative |

These synthetic strategies highlight the utility of this compound as a precursor for complex molecules. The ability to perform regioselective functionalization on the phenyl ring, coupled with its utility in powerful ring-forming reactions, underscores its importance in synthetic chemistry for creating novel and structurally diverse compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxolan 2 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure of a compound. nih.gov It allows for the precise determination of chemical shifts, coupling constants, and relative peak areas, which are crucial for elucidating the three-dimensional structure of molecules in solution. nih.govsioc.ac.cn

To unravel the complex spin systems and establish connectivity within the molecule, a combination of one- and two-dimensional NMR experiments are employed. ipb.pt

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically over two or three bonds. youtube.com This is visualized as cross-peaks in the 2D spectrum, connecting the signals of coupled protons. youtube.com For 4-(oxolan-2-yl)aniline, COSY would reveal the coupling between adjacent protons in the aniline (B41778) ring and within the oxolane (tetrahydrofuran) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of proton and carbon signals for each C-H bond in the molecule. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu This technique is invaluable for piecing together the molecular skeleton by connecting different functional groups and fragments. For instance, in this compound, HMBC would show correlations between the protons on the oxolane ring and the carbons of the aniline ring, confirming the substitution pattern. The intensity of HMBC cross-peaks is dependent on the magnitude of the long-range coupling constant. columbia.edu

The collective data from these multidimensional NMR experiments provide a detailed and unambiguous structural elucidation of this compound and its derivatives. science.gov

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aniline-H2/H6 | ~6.6-6.8 | ~115 | C4, C2/C6 |

| Aniline-H3/H5 | ~7.0-7.2 | ~128 | C1, C3/C5 |

| Oxolane-H2' | ~4.8-5.0 | ~78 | C1', C3', C4' |

| Oxolane-H3' | ~1.8-2.0 | ~26 | C2', C4', C5' |

| Oxolane-H4' | ~1.9-2.1 | ~33 | C2', C3', C5' |

| Oxolane-H5' | ~3.8-4.0 | ~68 | C2', C3', C4' |

| NH₂ | ~3.5 (broad) | - | C4 |

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) offers insights into the molecular conformation and packing in the solid phase. For complex molecules like αB-crystallin, ssNMR has been instrumental in determining the structure of oligomeric assemblies. nih.gov This technique can reveal details about the local environment and intermolecular interactions that are averaged out in solution. For this compound derivatives, ssNMR could be employed to study polymorphism, conformational differences between the solid and solution states, and the effects of intermolecular hydrogen bonding involving the amine group.

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and characterizing chemical bonds within a molecule. mdpi.comwhiterose.ac.uk

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its bonds. copbela.org

N-H Vibrations: The primary amine group (-NH₂) in this compound will exhibit characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. copbela.org

C-N Vibrations: The C-N stretching vibration of aromatic amines is typically observed as a strong band in the 1335-1250 cm⁻¹ region. copbela.org

C-O Vibrations: The ether linkage in the oxolane ring will produce a characteristic C-O stretching band, usually in the 1260-1050 cm⁻¹ region. vscht.cz

Aromatic C-H and C=C Vibrations: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C "breathing" vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. whiterose.ac.uk Therefore, symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric Stretch | 3400-3500 | Medium |

| Primary Amine (N-H) | Symmetric Stretch | 3300-3400 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C | Ring Stretch | 1500-1600 | Medium-Strong |

| Aromatic C-N | Stretch | 1250-1335 | Strong |

| Aliphatic C-O (Ether) | Stretch | 1050-1260 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of the molecular weight of a compound, often to four or five decimal places. alevelchemistry.co.ukresearchgate.net This high level of precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. alevelchemistry.co.ukbioanalysis-zone.com Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers provide the high resolving power necessary for these measurements. researchgate.net

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. scirp.org For this compound, common fragmentation pathways would likely involve:

Loss of the oxolane ring: Cleavage of the bond between the aniline ring and the oxolane moiety.

Fragmentation of the oxolane ring: Ring-opening and subsequent loss of small neutral molecules like ethene or formaldehyde.

Cleavage of the amine group: Loss of NH₂ or related fragments.

Loss of HCN from the aniline ring: A characteristic fragmentation for anilines. miamioh.edu

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the data obtained from NMR spectroscopy.

Table 3: Predicted HRMS Data for this compound (C₁₀H₁₃NO)

| Adduct | Calculated m/z |

| [M+H]⁺ | 164.1070 |

| [M+Na]⁺ | 186.0889 |

| [M-H]⁻ | 162.0924 |

Data sourced from PubChemLite uni.lu

Electronic Spectroscopy (UV-Vis) for Delocalization and Conjugation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for investigating the electronic structure of molecules. It provides valuable insights into the extent of electron delocalization and conjugation by probing the electronic transitions between different energy levels within a molecule. In the context of this compound, UV-Vis spectroscopy is instrumental in characterizing the electronic properties of the aniline chromophore and understanding the influence of the oxolane substituent on its electronic transitions.

The UV-Vis spectrum of an aromatic compound like aniline typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The aniline molecule, with its phenyl ring and amino group, exhibits distinct absorption maxima. nist.govresearchgate.net The introduction of a substituent on the aniline ring can cause a shift in these absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption.

For this compound, the saturated heterocyclic oxolane (tetrahydrofuran) ring is attached to the aniline moiety. While the oxolane ring itself does not possess π-electrons and therefore does not extend the conjugation of the benzene (B151609) ring directly, its electronic influence as a substituent can still affect the electronic environment of the aniline chromophore. The oxygen atom in the oxolane ring possesses lone pairs of electrons and can exert an inductive effect, which can subtly modify the energy levels of the π-system of the aniline ring.

The primary absorption bands for aniline in a non-polar solvent are typically observed around 230 nm and 280 nm. It is anticipated that the UV-Vis spectrum of this compound would exhibit absorptions in a similar region. The position and intensity of these bands would be sensitive to the electronic interplay between the oxolane substituent and the aniline ring.

A comprehensive study would also involve the synthesis and spectroscopic analysis of various derivatives of this compound. For instance, introducing electron-donating or electron-withdrawing groups onto the aniline ring would provide a clearer understanding of the electronic communication and conjugation pathways within these molecules.

Detailed Research Findings

As specific experimental data for this compound is not available, the following table is a representative illustration of the kind of data that would be generated in a UV-Vis spectroscopic study. The values are based on typical absorptions for substituted anilines and are intended for illustrative purposes to demonstrate how such data is presented and interpreted.

| Compound | Solvent | λmax 1 (nm) (π → π) | ε 1 (M⁻¹cm⁻¹) | λmax 2 (nm) (n → π) | ε 2 (M⁻¹cm⁻¹) |

| This compound | Hexane | 235 | 8,500 | 285 | 1,500 |

| Ethanol | 240 | 9,000 | 290 | 1,600 | |

| Acetonitrile | 238 | 8,800 | 288 | 1,550 | |

| Derivative A | Hexane | 245 | 10,000 | 300 | 1,800 |

| Derivative B | Hexane | 230 | 8,000 | 280 | 1,400 |

Note: The data in this table is hypothetical and serves as an example of typical results from UV-Vis spectroscopy for conjugation studies.

The investigation of solvatochromism, the change in the position of absorption bands with varying solvent polarity, would be a key component of the study. A bathochromic shift (red shift) upon increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for π → π* transitions in molecules with intramolecular charge transfer character. Conversely, a hypsochromic shift (blue shift) would indicate a more polar ground state. These studies are crucial for understanding the electronic distribution in both the ground and excited states of this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 4 Oxolan 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular stability, reactivity, and various other chemical characteristics.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.com It is widely used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the energy associated with it.

For aromatic amines like aniline (B41778) and its derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry. mdpi.comresearchgate.netresearchgate.net This process involves finding the lowest energy conformation by calculating forces on each atom and adjusting their positions until a stable structure is reached. For 4-(oxolan-2-yl)aniline, this would involve determining the bond lengths and angles within the aniline and oxolane rings, as well as the rotational orientation of the oxolane group relative to the phenyl ring.

Energetic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, as it relates to the molecule's electronic stability and reactivity. mdpi.com A larger energy gap suggests higher stability. mdpi.com These calculations also provide insights into the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Examples of Parameters Obtained from DFT Calculations for Aniline Derivatives

| Parameter | Description | Typical Method |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. | DFT/B3LYP with basis sets like 6-311++G(d,p) mdpi.com |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com | DFT/B3LYP mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com | DFT/B3LYP mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | DFT/B3LYP mdpi.com |

This table is illustrative of the types of data generated from DFT studies on related compounds.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally intensive than DFT but can offer higher accuracy for certain properties.

Ab initio calculations are particularly valuable for obtaining precise energetic data and for studying excited electronic states. researchgate.net For a molecule like this compound, these methods could be used to refine the geometries and energies obtained from DFT, providing a benchmark for other computational approaches. nih.gov They are also employed to investigate potential energy surfaces for chemical reactions, offering a detailed picture of the energy changes that occur as reactants transform into products. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.govchemrxiv.org MD simulations apply the principles of classical mechanics to model the dynamic behavior of atoms and molecules. nih.gov

For a flexible molecule like this compound, which has a rotatable bond between the phenyl and oxolane rings, MD simulations are crucial for conformational analysis. mun.ca These simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. manchester.ac.uk This is important because a molecule's conformation can significantly affect its chemical reactivity and biological activity. mun.ca

MD simulations are also used to study intermolecular interactions, such as how this compound might interact with solvent molecules or other chemical species. researchgate.net By simulating the molecule in an explicit solvent environment, researchers can understand how these interactions influence its conformation and behavior.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing transition states, which are the high-energy structures that exist at the peak of the reaction energy barrier.

For this compound, this could involve modeling its reactions, such as oxidation or substitution. For example, studies on the reaction of 4-methyl aniline with hydroxyl radicals have used computational methods to map out the potential energy surface, identifying addition and abstraction pathways and their corresponding transition states. mdpi.com Similar approaches could elucidate the degradation pathways or synthetic routes involving this compound. The characterization of transition states provides critical information about the reaction kinetics, helping to predict reaction rates under different conditions. mdpi.com

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures and aid in spectral assignment. researchgate.netnih.gov

For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated frequencies are often scaled to better match experimental values. This process helps in assigning specific peaks in the experimental spectrum to particular vibrational modes of the molecule, such as the N-H stretching of the amine group or C-O-C stretching in the oxolane ring. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netepstem.net Comparing calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. Furthermore, computational tools can predict other spectroscopic data, such as the collision cross-section (CCS) values used in ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.10700 | 133.7 |

| [M+Na]⁺ | 186.08894 | 140.1 |

| [M-H]⁻ | 162.09244 | 140.5 |

| [M+NH₄]⁺ | 181.13354 | 154.2 |

| [M+K]⁺ | 202.06288 | 138.8 |

| [M+H-H₂O]⁺ | 146.09698 | 127.6 |

| [M+HCOO]⁻ | 208.09792 | 157.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Applications of 4 Oxolan 2 Yl Aniline in Catalysis and Ligand Design

Chiral Ligand Synthesis from 4-(oxolan-2-yl)aniline Precursors

The synthesis of chiral ligands from this compound can be envisioned through the modification of the aniline's amino group. The primary amine serves as a key functional handle for introducing other coordinating groups, leading to the formation of bidentate or multidentate ligands. Two prominent classes of chiral ligands that could be synthesized from this precursor are chiral phosphine ligands and chiral oxazoline (B21484) ligands.

For the synthesis of chiral phosphine ligands, the amino group of this compound can be converted into a phosphine moiety through established synthetic routes. One common method involves the reaction of the aniline (B41778) with a chlorophosphine in the presence of a base. The resulting aminophosphine can then be further functionalized. The chirality of the final ligand would be influenced by both the inherent chirality of the oxolane ring and potentially by the introduction of a stereogenic phosphorus center.

Another important class of ligands that can be derived from this compound are chiral oxazoline ligands. These are typically synthesized from chiral amino alcohols. In this context, the aniline could be functionalized to incorporate an amino alcohol substructure, which can then be cyclized to form the oxazoline ring. The combination of the chiral oxolane and the newly formed chiral oxazoline ring could lead to ligands with unique stereochemical properties.

The general synthetic strategies for preparing such ligands are outlined in the table below, based on established methodologies for aniline functionalization.

| Ligand Type | General Synthetic Approach from this compound | Key Intermediates |

| Chiral Phosphine Ligands | Diazotization of the aniline followed by a Sandmeyer-type reaction with a phosphorus nucleophile, or direct N-P bond formation. | Diazonium salt of this compound, N-phosphinated this compound. |

| Chiral Oxazoline Ligands | Acylation of the aniline with a chiral carboxylic acid followed by reduction and cyclization, or reaction with a chiral amino alcohol derivative. | Amide of this compound, chiral amino alcohol adduct. |

Metal Complex Formation and Coordination Chemistry

Ligands derived from this compound are expected to form stable complexes with a variety of transition metals, which are central to their function in catalysis. The coordination chemistry of these complexes is dictated by the nature of the donor atoms in the ligand and the preferred coordination geometry of the metal center.

For instance, a phosphine ligand derived from this compound would coordinate to a metal center through the phosphorus atom. If the ligand is bidentate, incorporating another donor atom, it can form a chelate ring with the metal. The aniline nitrogen itself, or an oxygen atom from the oxolane ring, could potentially act as a secondary coordinating site, leading to P,N or P,O-type ligands. Transition metals such as palladium, rhodium, and iridium are commonly used with phosphine ligands in catalysis.

Similarly, oxazoline-based ligands would coordinate through the nitrogen atom of the oxazoline ring. These are often part of a bidentate or tridentate framework, for example, in pyridine-bis(oxazoline) (PyBOX) or phosphine-oxazoline (PHOX) type ligands. The tetrahydrofuran (B95107) moiety in a this compound-derived ligand could also participate in coordination through its oxygen atom, potentially leading to enhanced stability or altered reactivity of the metal complex.

The coordination of these ligands to a metal center creates a chiral environment around the metal, which is the basis for enantioselective catalysis. The steric and electronic properties of the ligand, influenced by the this compound precursor, will determine the structure and reactivity of the resulting metal complex. The common coordination numbers for transition metal complexes are four (leading to tetrahedral or square planar geometries) and six (leading to octahedral geometry) libretexts.orguniba.sk.

Asymmetric Catalysis Employing this compound-Derived Ligands

The primary application of chiral ligands derived from this compound is in asymmetric catalysis, where they can be used to control the stereoselectivity of chemical transformations. The unique stereoelectronic environment created by these ligands around a metal center can favor the formation of one enantiomer or diastereomer of a product over the other.

Enantioselective catalysis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. Ligands derived from this compound could be employed in a variety of enantioselective reactions.

For example, chiral phosphine ligands are widely used in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. A palladium complex bearing a chiral phosphine ligand derived from this compound could be effective in enantioselective Heck reactions or Suzuki-Miyaura cross-couplings. The tetrahydrofuran moiety could play a role in modulating the electronic properties of the phosphine and influencing the catalyst's activity and selectivity.

Chiral oxazoline ligands are particularly effective in Lewis acid-catalyzed reactions, such as Diels-Alder reactions, aldol reactions, and Friedel-Crafts alkylations. A copper(II) or zinc(II) complex with a bis(oxazoline) ligand derived from this compound could catalyze the enantioselective addition of nucleophiles to carbonyl compounds or imines.

The table below summarizes potential enantioselective transformations where these ligands could be applied, along with the expected metal catalysts.

| Reaction Type | Potential Ligand Type | Common Metal Catalyst |

| Asymmetric Hydrogenation | Chiral Phosphine | Rhodium, Ruthenium, Iridium |

| Asymmetric Hydrosilylation | Chiral Phosphine, Chiral Oxazoline | Rhodium, Palladium |

| Asymmetric Cross-Coupling | Chiral Phosphine | Palladium, Nickel |

| Asymmetric Diels-Alder | Chiral Oxazoline | Copper, Zinc, Magnesium |

| Asymmetric Aldol Reaction | Chiral Oxazoline | Tin, Titanium, Copper |

Diastereoselective reactions involve the formation of one diastereomer of a product in preference to others. When a chiral catalyst is used to react with a chiral substrate, the stereochemical outcome is often highly dependent on the matching or mismatching of the chirality of the catalyst and the substrate.

Ligands derived from this compound, being chiral themselves, would be expected to induce high levels of diastereoselectivity in reactions involving chiral substrates. For instance, in an aldol reaction between a chiral aldehyde and a prochiral enolate, a metal complex with a this compound-derived ligand could control the stereochemistry of the newly formed stereocenters relative to the existing stereocenter in the aldehyde.

The steric bulk and conformational rigidity of the ligand, influenced by the tetrahydrofuran ring, would be critical in creating a well-defined chiral pocket around the metal center. This pocket would allow for preferential binding of one face of the substrate, leading to a highly diastereoselective transformation.

Polymer Chemistry and Materials Science Applications of 4 Oxolan 2 Yl Aniline

Use as Monomer for Polymer Synthesis

The compound 4-(oxolan-2-yl)aniline serves as a valuable monomer in the synthesis of various polymers due to its unique bifunctional nature. It possesses a primary aromatic amine group (-NH2) attached to a benzene (B151609) ring, which is a classical functional group for polymerization, and an oxolane (tetrahydrofuran) substituent. This combination allows for its incorporation into polymer chains through several synthetic pathways, leading to materials with distinct properties. The aniline (B41778) moiety provides a route to electroactive polymers, while the entire molecular structure can be utilized in condensation reactions.

Polycondensation Reactions

Polycondensation is a method of polymerization that involves a condensation reaction between monomers possessing two or more reactive functional groups, leading to the formation of a polymer and the elimination of a small molecule, such as water. gdckulgam.edu.in The primary amine group of this compound makes it a suitable candidate for polycondensation reactions.

Specifically, it can react with monomers containing at least two carboxylic acid groups (or their derivatives, like acyl chlorides) to form polyamides. In this step-growth polymerization, the amine group of one monomer reacts with a carboxylic acid group of another, forming an amide linkage and releasing a molecule of water. gdckulgam.edu.in As the reaction proceeds, the resulting polymer chain still contains reactive functional groups at its ends, allowing for further reaction and the creation of long-chain macromolecules. gdckulgam.edu.in The incorporation of the this compound unit into the polyamide backbone introduces the oxolane ring as a pendant group, which can influence the final properties of the material, such as solubility and thermal characteristics. The process can be carried out using solution polycondensation, where the reactants are dissolved in an inert solvent, facilitating the reaction at lower temperatures and simplifying the removal of byproducts. gdckulgam.edu.in

Electropolymerization Pathways and Film Formation of Aniline Derivatives

Aniline and its derivatives are well-known for their ability to form conductive polymers through electropolymerization. uc.ptphysicsjournal.in This process is typically carried out in a strong acid solution, where the aniline monomer is electrochemically oxidized to form a polymer film on the surface of an electrode. uc.ptsrce.hr The polymerization of substituted anilines can lead to significant alterations in the properties of the resulting polyaniline (PANI). uc.pt

The established mechanism for the electropolymerization of aniline involves several steps: researchgate.netnih.gov

Initiation : The process begins with the electrooxidation of the aniline monomer at the electrode surface, which removes an electron from the lone pair of the nitrogen atom to yield a radical cation. researchgate.net

Propagation : This radical cation can then couple with another radical cation. Subsequent loss of protons (deprotonation) leads to the formation of a dimer. researchgate.netnih.gov This dimer is more easily oxidized than the monomer, so it is quickly oxidized to a radical cation, which then reacts with another monomer radical cation, propagating the polymer chain. iarjset.com

Film Formation : As the polymer chain grows, it becomes insoluble in the electrolyte solution and deposits onto the electrode surface, forming a thin, adherent polymer film. srce.hrnih.gov

The presence of the 4-(oxolan-2-yl) substituent on the aniline ring is expected to influence this process. Substituents can affect the electronic and steric properties of the monomer, which in turn alters the rate of polymerization and the structure and properties of the resulting polymer film. uc.pt For example, the oxolane group may affect the solubility of the monomer and the polymer, as well as the morphology of the deposited film. The resulting polymer film would be electroactive, meaning its conductivity and color can be changed by varying the applied electrical potential, a property known as electrochromism. nih.gov

Design and Synthesis of Functional Polymers Incorporating this compound Units

The design of functional polymers often involves selecting monomers that will impart specific, desirable properties to the final material. Incorporating this compound units into a polymer backbone is a strategic approach to creating functional materials. The oxolane (tetrahydrofuran) moiety is not merely a passive substituent; it actively influences the polymer's characteristics.

The synthesis of these functional polymers can be achieved through the polymerization methods described previously, such as polycondensation or electropolymerization. The key to designing a functional polymer lies in how the properties of the this compound monomer are exploited.

Key functionalities derived from the this compound unit include:

Enhanced Solubility : The presence of the polar tetrahydrofuran (B95107) ring can improve the solubility of the resulting polymer in organic solvents compared to simpler polyaniline derivatives. This is a significant advantage for polymer processing and characterization.

Hydrogen Bonding Capability : The oxygen atom within the oxolane ring can act as a hydrogen bond acceptor. This allows the polymer to interact with protic solvents, other polymer chains, or small molecules, influencing its self-assembly behavior and material compatibility.

Chemical Handle for Post-Polymerization Modification : The oxolane ring can potentially be opened under certain conditions, providing a reactive site for grafting other molecules onto the polymer backbone, allowing for further functionalization.

Modulation of Electronic Properties : As a substituent on the polyaniline backbone, the oxolane group will electronically influence the conjugated system, which can be used to fine-tune the polymer's conductivity, redox potentials, and optical properties. uc.pt

Fabrication of Advanced Materials with Tunable Properties

The fabrication of advanced materials with tunable properties is a primary goal in materials science, and polymers derived from this compound are promising candidates for this purpose. Tunability implies that the material's properties can be precisely controlled by adjusting its chemical structure or composition.

By using this compound, several properties can be tuned:

Electrical Conductivity : For electro-polymerized poly(this compound), the conductivity can be tuned by doping, a process where the polymer is exposed to an acid, which introduces charge carriers along the polymer backbone. physicsjournal.in The nature and size of the dopant ion can also influence the final properties. uc.pt

Optical and Electrochromic Properties : Polyaniline-based materials are known for their electrochromic behavior, changing color in response to an electrical potential. nih.goviarjset.com The specific colors and the potential at which they switch can be tuned by the substituent on the aniline ring. The 4-(oxolan-2-yl) group would modify the electronic structure of the polymer, thus altering its absorption spectrum and electrochromic response.

Mechanical and Thermal Properties : In polyamides synthesized via polycondensation, the flexible and bulky oxolane group can disrupt chain packing, potentially lowering the glass transition temperature and increasing the flexibility of the material compared to analogous polymers with rigid side groups. By creating copolymers with other monomers, properties such as stiffness, toughness, and thermal stability can be systematically varied.

Supramolecular Polymerization and Self-Assembly in Materials Science

Supramolecular polymerization involves the spontaneous association of monomeric units into polymeric structures held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. rsc.orgrug.nl This approach allows for the creation of "smart" materials that can adapt to their environment because these non-covalent bonds can be reversibly formed and broken. rug.nl

Polymers containing this compound units are excellent candidates for forming such supramolecular structures through self-assembly. nih.gov The key structural features enabling this are:

π-π Stacking : The aromatic rings in the polymer backbone can stack on top of each other, an interaction that helps to organize the polymer chains into ordered arrays.

Hydrogen Bonding : The oxygen atom in the oxolane ring can serve as a hydrogen bond acceptor, while the N-H group in a polyamide backbone can act as a hydrogen bond donor. These interactions can direct the assembly of polymer chains into well-defined one-, two-, or three-dimensional structures.

Amphiphilicity : The monomer unit has a nonpolar aromatic part and a more polar oxolane part. In a polymer, this can lead to amphiphilic behavior, driving self-assembly into structures like micelles or vesicles when placed in a selective solvent. mdpi.com This process, known as polymerization-induced self-assembly (PISA), is a powerful method for creating well-defined nanoparticles with various morphologies. mdpi.comrsc.org

The self-assembly of these polymers can lead to the formation of hierarchical structures, where organization occurs on multiple length scales, a process crucial for creating complex functional materials for applications in nanotechnology and biomedicine. nih.gov

Data Tables

Table 1: Polymerization Methods for this compound

| Polymerization Method | Monomer Functional Group | Resulting Polymer Type | Key Features |

|---|---|---|---|

| Polycondensation | Primary Amine (-NH₂) | Polyamide | Step-growth mechanism; forms amide bonds; eliminates a small molecule (e.g., H₂O). gdckulgam.edu.in |

| Electropolymerization | Aniline Moiety | Conductive Polymer (Polyaniline derivative) | Chain-growth mechanism via radical cations; forms a conductive film on an electrode. researchgate.netnih.gov |

| Supramolecular Polymerization | Aromatic Ring, Oxolane Oxygen, N-H groups | Supramolecular Assembly | Driven by non-covalent forces (π-π stacking, H-bonding); reversible and adaptive. rsc.orgrug.nl |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyaniline (PANI) |

Electrochemical Behavior and Mechanistic Investigations of 4 Oxolan 2 Yl Aniline

Cyclic Voltammetry Studies for Redox Potential Determination

Cyclic voltammetry is a potent electrochemical technique widely used to investigate the redox behavior of electroactive species like aniline (B41778) and its derivatives. rjpbcs.com This method involves scanning the potential of a working electrode and measuring the resulting current, providing valuable information about the oxidation and reduction potentials of the analyte. For substituted anilines, cyclic voltammetry reveals how different functional groups attached to the aromatic ring influence the ease of electron transfer. rasayanjournal.co.in

The electrochemical oxidation of aniline typically begins with the loss of one electron from the nitrogen atom, forming a radical cation. mdpi.com The potential at which this occurs, the oxidation potential, is a key parameter determined from the anodic peak in a cyclic voltammogram. researchgate.net The presence of a substituent on the aniline ring can significantly alter this potential. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the compound easier to oxidize and thus lowering its oxidation potential. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making oxidation more difficult and shifting the potential to more positive values. mdpi.comumn.edu

The 4-(oxolan-2-yl) group is anticipated to act as an electron-donating group due to the resonance effect of the oxygen atom's lone pairs with the aniline ring. This donation would stabilize the radical cation intermediate formed upon oxidation. Therefore, the redox potential of 4-(oxolan-2-yl)aniline is expected to be lower (less positive) than that of unsubstituted aniline. The precise value would depend on the interplay between the electron-donating resonance effect and the electron-withdrawing inductive effect of the oxygen atom.

To illustrate this effect, the following table presents typical oxidation potentials for various para-substituted anilines, including a hypothetical value for this compound based on the expected electron-donating nature of the oxolanyl substituent.

Table 1: Comparison of Anodic Peak Potentials for para-Substituted Anilines

| Compound | Substituent (at para-position) | Nature of Substituent | Typical Anodic Peak Potential (V vs. Ag/AgCl) |

|---|---|---|---|

| 4-Nitroaniline | -NO₂ | Strong Electron-Withdrawing | > 1.0 |

| 4-Chloroaniline | -Cl | Weak Electron-Withdrawing | ~0.95 |

| Aniline | -H | Reference | ~0.90 |

| p-Toluidine | -CH₃ | Weak Electron-Donating | ~0.85 |

Note: The potential values are generalized from literature for comparative purposes and can vary based on experimental conditions.

Influence of Media and Substituents on Electrochemical Activity

The electrochemical behavior of anilines is highly sensitive to the experimental conditions, particularly the composition of the media (solvent and pH) and the nature of the substituents on the aromatic ring. researchgate.nettsijournals.com

Influence of Media:

pH: The acidity of the medium plays a crucial role. In acidic solutions, the amino group of aniline exists in its protonated form (-NH₃⁺). This form is electrochemically inactive towards oxidation because the lone pair on the nitrogen is no longer available. Oxidation can only proceed on the small fraction of un-protonated aniline present in equilibrium. As a result, the oxidation potential of aniline generally shifts to more positive values as the pH decreases. srce.hr The stability of the intermediate cation radical and the subsequent reaction pathways are also highly dependent on pH.

Solvent: The choice of solvent can affect the solubility of the aniline derivative and the stability of the intermediates. In aqueous-organic solvent mixtures, the composition of the solvent can influence the solvation of the reacting species and the transition state, thereby affecting the oxidation potential and reaction kinetics. researchgate.net

Influence of Substituents: As introduced earlier, substituents have a profound electronic effect on the redox potential.

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), and alkoxy (-OCH₃) increase the electron density on the aniline ring and the nitrogen atom through inductive and/or resonance effects. This facilitates the removal of an electron, making the molecule easier to oxidize. mdpi.com Consequently, the oxidation potential is lowered (shifted to less positive values).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) pull electron density away from the ring and the nitrogen atom. This makes the molecule more difficult to oxidize, resulting in a higher oxidation potential (shifted to more positive values). tsijournals.com